3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one
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Overview
Description
3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring fused with another triazine ring, making it a tetracyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one can be achieved through various synthetic routes. One efficient method involves the cyclocondensation of benzil with amidrazone hydrochloride in an aqueous basic solution . Another approach includes the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethyl acetate and tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of cancer cells by targeting c-Met and VEGFR-2 kinases . The compound binds to these proteins, disrupting their signaling pathways and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
Uniqueness
Its ability to inhibit multiple molecular targets makes it a promising candidate for drug development and other scientific research .
Properties
CAS No. |
88282-06-8 |
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Molecular Formula |
C12H9N5O |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-methyl-7-phenyl-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H9N5O/c1-8-11(18)17-12(15-14-8)13-7-10(16-17)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
CHKAZTJCFCHWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N=CC(=NN2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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